2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine
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Overview
Description
2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine is a chemical compound with the molecular formula C15H15ClN4O. It is a heterocyclic compound containing both pyrimidine and piperazine moieties, which are known for their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine typically involves the reaction of 2-chlorobenzoyl chloride with 1-piperazinepyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on various biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Chlorobenzoyl)piperazin-1-yl]pyrimidine: A closely related compound with similar structural features.
Pyrazine derivatives: Compounds containing the pyrazine ring, which also exhibit a range of biological activities.
Uniqueness
2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine is unique due to its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H15ClN4O |
---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15ClN4O/c16-13-5-2-1-4-12(13)14(21)19-8-10-20(11-9-19)15-17-6-3-7-18-15/h1-7H,8-11H2 |
InChI Key |
HKAKSDZYAVSXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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